(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
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Overview
Description
(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized with a thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles (e.g., hydroxylamine, ammonia), solvents (e.g., ethanol, water), and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-(4-bromophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a bromine atom instead of chlorine.
(2Z)-4-(4-methylphenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a methyl group instead of chlorine.
(2Z)-4-(4-nitrophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C17H16ClN3S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethyl-2-phenylimino-1,3-thiazol-3-amine |
InChI |
InChI=1S/C17H16ClN3S/c1-20(2)21-16(13-8-10-14(18)11-9-13)12-22-17(21)19-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
UTCAUFBQVFIHRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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